molecular formula C11H21NO3 B5457469 ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride

ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride

Cat. No. B5457469
M. Wt: 215.29 g/mol
InChI Key: PLMXEKYDGVPURB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride, also known as EMEP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EMEP belongs to the class of piperidinecarboxylate derivatives and has been found to exhibit a range of biological activities, including antinociceptive, anti-inflammatory, and antitumor effects.

Mechanism of Action

The exact mechanism of action of ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride is not fully understood, but it is believed to act on the central nervous system and modulate the activity of neurotransmitters such as serotonin and dopamine. ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its anti-inflammatory effects.
Biochemical and Physiological Effects
ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride has been found to have a range of biochemical and physiological effects, including reducing pain sensitivity, reducing inflammation, and inhibiting the growth of cancer cells. ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride in lab experiments is its relatively low toxicity and high solubility, which makes it easy to administer and study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride. One area of interest is its potential as a pain reliever, and further studies are needed to fully understand its antinociceptive effects. Additionally, more research is needed to elucidate its mechanism of action and identify potential targets for therapeutic intervention. Finally, studies on the pharmacokinetics and toxicity of ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride are needed to assess its safety and potential for clinical use.

Scientific Research Applications

Ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride has been the subject of several scientific studies due to its potential therapeutic applications. One study found that ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride exhibited significant antinociceptive effects in animal models of pain, suggesting its potential use as a pain reliever. Another study showed that ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride inhibited the growth of cancer cells in vitro, indicating its potential as an anticancer agent.

properties

IUPAC Name

ethyl 4-(2-methoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-15-10(13)11(6-9-14-2)4-7-12-8-5-11/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMXEKYDGVPURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-Methoxy-ethyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (8 g) was dissolved in methylene chloride (40 ml), trifluoroacetic acid (75.57 g, 50.72 ml) was added under an argon atmosphere at RT and the mixture was stirred for 2 hours until completion of the reaction. The reaction mixture was diluted with dichloromethane (500 ml), and then 3M NaOH (220.9 ml) was slowly added. The layers were separated, the organic layer washed with brine, dried over sodium sulphate and concentrated to give 4-(2-methoxy-ethyl)-piperidine-4-carboxylic acid ethyl ester a brown oil (3.76 g) which was essentially pure according to NMR and used in next reaction step without further purification. MS (ESI): 216.3 (MH+).
Name
4-(2-Methoxy-ethyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
220.9 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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